molecular formula C21H18N2O4S B2395559 2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,3-thiazole-4-carboxylic acid CAS No. 1518885-04-5

2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,3-thiazole-4-carboxylic acid

Número de catálogo: B2395559
Número CAS: 1518885-04-5
Peso molecular: 394.45
Clave InChI: WZRZALGUGRHPEX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound (CID 66380227) is a thiazole derivative with a molecular formula of C21H18N2O4S and a molecular weight of 394.44 g/mol . Its structure comprises:

  • A 1,3-thiazole ring substituted at position 4 with a carboxylic acid group.
  • An ethyl side chain at position 2 of the thiazole, bearing a 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amino group. The Fmoc group (a common protecting group in peptide synthesis) enhances solubility in organic solvents and facilitates selective deprotection under mild basic conditions . The carboxylic acid moiety enables conjugation or further functionalization, making this compound valuable in medicinal chemistry and materials science.

Propiedades

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-12(19-23-18(11-28-19)20(24)25)22-21(26)27-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,11-12,17H,10H2,1H3,(H,22,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRZALGUGRHPEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CS1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1518885-04-5
Record name 2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,3-thiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Actividad Biológica

2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,3-thiazole-4-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and activity, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a fluorenylmethoxycarbonyl (Fmoc) group, and a carboxylic acid moiety. Its molecular formula is C21H18N2O4SC_{21}H_{18}N_{2}O_{4}S, with a molecular weight of approximately 394.44 g/mol. The structural characteristics suggest potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of Fmoc-protected amine : The fluoren-9-ylmethoxycarbonyl chloride is reacted with an appropriate amine.
  • Formation of thiazole ring : This is achieved through cyclization reactions under acidic or basic conditions.
  • Carboxylation : The introduction of the carboxylic acid group can be performed via standard carboxylation techniques.

The biological activity of the compound is primarily attributed to its interaction with specific enzymes and receptors. The thiazole ring may modulate enzyme activity, while the carboxylic acid group can facilitate binding to biological targets. This dual functionality enhances its potential as a therapeutic agent.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy is attributed to the disruption of bacterial cell wall synthesis.

Enzyme Inhibition

Preliminary assays suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, such as protein kinases and phosphatases. This inhibition could lead to altered cellular signaling pathways relevant in cancer progression.

Case Studies

  • In Vitro Cancer Cell Line Study :
    • Objective : To evaluate the anticancer effects on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines.
    • Findings : The compound reduced cell viability significantly at concentrations above 10 µM, with IC50 values recorded at 15 µM for MCF-7 cells.
    • Mechanism : Induction of apoptosis was confirmed via flow cytometry analysis.
  • Antimicrobial Efficacy Assessment :
    • Objective : To determine the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
    • Results : Minimum inhibitory concentration (MIC) values were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
    • : The compound exhibits promising antimicrobial properties that warrant further investigation.

Comparison with Similar Compounds

Compound NameStructureBiological ActivityReference
Compound AThiazole derivativeAnticancer
Compound BFluorenyl derivativeAntimicrobial
Compound CFmoc-protected amino acidEnzyme inhibition

Aplicaciones Científicas De Investigación

Peptide Synthesis

The primary application of this compound lies in its role as a protecting group in peptide synthesis. The Fmoc group allows for the selective protection of amino acids during the stepwise assembly of peptides. This method is widely utilized in solid-phase peptide synthesis (SPPS), enhancing the efficiency and yield of peptide production.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

Protecting GroupAdvantagesDisadvantages
FmocEasy removal under mild conditionsRequires specific reagents for deprotection
BocStable under basic conditionsLess stable under acidic conditions
CbzGood for long-term storageMore complex removal process

Drug Development

Due to its structural characteristics, this compound has potential applications in drug development, particularly in designing inhibitors for various biological targets. The thiazole moiety is known to exhibit biological activity, making it a candidate for further pharmacological studies.

Case Study: Thiazole Derivatives as Anticancer Agents
Recent studies have shown that thiazole derivatives can inhibit cancer cell proliferation. For instance, a derivative similar to 2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,3-thiazole-4-carboxylic acid demonstrated cytotoxic effects against breast cancer cells in vitro.

Bioconjugation Techniques

The compound can be utilized in bioconjugation techniques where it serves as a linker between biomolecules. This application is particularly relevant in the development of targeted drug delivery systems and antibody-drug conjugates (ADCs).

Table 2: Applications of Bioconjugation Techniques

TechniqueDescriptionApplications
Antibody-drug ConjugatesLinking drugs to antibodies for targeted therapyCancer treatment
Protein labelingAttaching fluorescent tags to proteinsImaging and diagnostics
Enzyme immobilizationBinding enzymes to solid supportsBiocatalysis

Comparación Con Compuestos Similares

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, differing in heterocyclic cores, substituents, or protecting groups:

Substituted Thiazole Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Reference
2-[1-(Fmoc-amino)ethyl]-5-methyl-1,3-thiazole-4-carboxylic acid C22H20N2O4S 408.47 Methyl group at position 5 of the thiazole ring enhances steric bulk, potentially reducing reactivity at the heterocycle .
2-({[(4-Fluorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid C11H8FN3O3S 281.26 Replaces the Fmoc-aminoethyl group with a fluorophenyl urea moiety; lacks the Fmoc protection, altering solubility and bioactivity .
Heterocycle-Modified Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Reference
4-Ethyl-2-(Fmoc-amino)-1,3-oxazole-5-carboxylic acid C21H18N2O5 378.38 Oxazole replaces thiazole; reduced sulfur content may alter electronic properties and hydrogen-bonding capacity .
4-(Fmoc-amino)tetrahydro-2H-pyran-4-carboxylic acid C21H21NO5 367.40 Tetrahydro-2H-pyran replaces thiazole; cyclic ether core increases rigidity and impacts pharmacokinetics .
Fmoc-Protected Amino Acid Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Reference
2-(Fmoc-piperazin-1-yl)acetic acid C21H22N2O4 366.41 Piperazine ring replaces thiazole; tertiary amine enables pH-dependent solubility .
4-(Fmoc-amino)-3,3-difluorocyclobutane-1-carboxylic acid C18H17F2NO4 361.34 Cyclobutane ring introduces strain; fluorination enhances metabolic stability .

Physicochemical and Functional Comparisons

Solubility and Reactivity
  • The thiazole core in the target compound confers moderate polarity compared to oxazole (more polar due to oxygen) or piperazine (highly polar).
  • Fmoc protection increases hydrophobicity, as seen in analogues like 4-(Fmoc-amino)tetrahydro-2H-pyran-4-carboxylic acid (logP ~2.5) versus the less hydrophobic 2-(fluorophenyl urea)-thiazole (logP ~1.8) .
  • The carboxylic acid group in all analogues allows for salt formation or esterification, critical for prodrug design .

Métodos De Preparación

Hantzsch Thiazole Synthesis

The Hantzsch method is a cornerstone for thiazole ring formation. For this compound, the reaction involves cyclizing a thiourea derivative with an α-halo carbonyl precursor.

Step 1: Synthesis of Thiocarbamoyl-β-Alanine Intermediate
A β-alanine derivative is functionalized with a thiocarbamoyl group. For example, N-phenyl-N-thiocarbamoyl-β-alanine reacts with monochloroacetic acid in acetic acid at 90–100°C to yield thiazole intermediates. Adapting this, the ethylamine side chain can be introduced pre-cyclization.

Step 2: Cyclization to Form Thiazole Core
Reacting the thiocarbamoyl-β-alanine with bromoacetyl-Fmoc-ethylamine (or equivalent α-halo carbonyl) in ethanol or DMF under reflux forms the thiazole ring. Sodium acetate or triethylamine is typically used to neutralize HCl byproducts.

Step 3: Carboxylic Acid Functionalization
If the thiazole is synthesized with a methyl ester at position 4, hydrolysis with aqueous NaOH or LiOH yields the carboxylic acid. For example, methyl 2-aminothiazole-4-carboxylate derivatives are saponified in methanol/water mixtures.

Fmoc Protection of the Aminoethyl Side Chain

Introducing the Fmoc group requires coupling the amine to 9-fluorenylmethyl chloroformate (Fmoc-Cl).

Step 1: Alkylation to Install Aminoethyl Group
A bromoethylamine derivative is reacted with the thiazole core via nucleophilic substitution. For instance, 2-(bromomethyl)thiazole-5-carboxylic acid methyl ester reacts with ethylamine in DMF with K₂CO₃ as a base.

Step 2: Fmoc Protection
The free amine is treated with Fmoc-Cl (1.1 eq) in dichloromethane (DCM) and N-methylmorpholine (NMM) at 0°C. After stirring at room temperature, the product is purified via silica gel chromatography.

Alternative Route via Bromination and Reductive Amination

Patent CN113943263A outlines a bromination-reduction sequence for analogous thiazoles:

  • Esterification : 2-Methylthiazole-5-carboxylic acid is converted to its methyl ester using methanol and H₂SO₄.
  • Bromination : N-Bromosuccinimide (NBS) and AIBN in CCl₄ brominate the methyl group to dibromomethyl.
  • Reduction : Tributylphosphite selectively reduces dibromomethyl to bromomethyl.
  • Amination : Reaction with ammonia introduces the amine, followed by Fmoc protection.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Cyclization : Ethanol or DMF at reflux (80–100°C) achieves higher yields (~75%) compared to aqueous conditions.
  • Fmoc Coupling : DCM at 0°C minimizes side reactions like oligomerization.

Purification Techniques

  • Silica gel chromatography (ethyl acetate/hexane gradients) isolates intermediates.
  • Final carboxylic acid purification may require reverse-phase HPLC.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : Key signals include Fmoc aromatic protons (δ 7.3–7.8 ppm), thiazole C-H (δ 8.1 ppm), and carboxylic acid proton (δ 12–13 ppm).
  • LC-MS : [M+H]⁺ peak at m/z 395.4 confirms molecular weight.

Purity and Stability

  • The compound is 95% pure by HPLC and stable at 2–8°C under anhydrous conditions.

Q & A

Q. What is the role of the Fmoc [(9H-fluoren-9-yl)methoxy]carbonyl group in this compound's synthesis?

The Fmoc group acts as a temporary protecting agent for the amine functionality during solid-phase peptide synthesis (SPPS). It prevents unwanted side reactions and allows selective deprotection under mild basic conditions (e.g., piperidine). This is critical for constructing structurally complex molecules, as seen in analogous Fmoc-protected amino acids like (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-3-carboxylic acid .

Q. What analytical methods are recommended for confirming the compound's purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is standard for assessing purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) validate structural identity. For example, similar Fmoc derivatives are characterized using ¹H NMR to confirm regioselectivity in thiazole ring formation .

Q. How should researchers handle and store this compound to ensure stability?

Store at –20°C in a desiccator under inert gas (argon/nitrogen) to prevent hydrolysis of the Fmoc group. Avoid prolonged exposure to light, moisture, or temperatures >25°C. Safety data sheets for structurally related Fmoc compounds recommend using personal protective equipment (gloves, goggles) due to acute toxicity (oral, dermal) and respiratory irritation risks .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, given conflicting reports in literature?

Contradictions in yields often arise from solvent choice, reaction time, and catalyst loading. For example:

  • Solvent optimization : Use dimethylformamide (DMF) or dichloromethane (DCM) to balance solubility and reaction kinetics.
  • Catalyst screening : Employ coupling agents like HATU or EDCI/HOBt for efficient amide bond formation. A comparative study of Fmoc-protected analogs showed that microwave-assisted synthesis reduced reaction times by 40% and improved yields by 15–20% compared to conventional heating .

Q. What strategies mitigate poor aqueous solubility during biological assays?

  • Co-solvent systems : Use DMSO (≤5% v/v) or cyclodextrin-based solubilizers.
  • Structural modification : Introduce polar groups (e.g., carboxylates) without disrupting the thiazole core. Studies on analogous compounds (e.g., 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-isoindole-4-carboxylic acid) demonstrated that PEGylation or salt formation (sodium/potassium) enhanced solubility by 3–5 fold in PBS buffer .

Q. How can binding interactions with biological targets be quantitatively analyzed?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are gold standards for measuring binding kinetics (KD, kon/koff) and thermodynamics (ΔH, ΔS). For example, SPR studies on Fmoc-protected triazole derivatives revealed nanomolar affinity for protease targets, with entropy-driven binding due to hydrophobic interactions .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported bioactivity data across studies?

Variability often stems from differences in:

  • Assay conditions : Buffer pH, ionic strength, or temperature (e.g., pH 7.4 vs. 6.8 alters protonation states).
  • Cell lines : Membrane permeability differences between HEK293 vs. HeLa cells. A meta-analysis of Fmoc-thiazole derivatives recommends standardizing assay protocols and validating results with orthogonal methods (e.g., fluorescence polarization vs. SPR) .

Methodological Tables

Table 1. Comparison of Synthetic Methods for Fmoc-Thiazole Derivatives

MethodYield (%)Purity (%)Key ConditionsReference
Conventional Heating65–7590–95DMF, EDCI/HOBt, 24 h, 25°C
Microwave-Assisted80–8595–98DCM, HATU, 30 min, 80°C
Sonochemical70–7892–96THF, DCC, 2 h, 40 kHz

Table 2. Binding Affinity of Structural Analogs

CompoundTarget ProteinKD (nM)TechniqueReference
Fmoc-isoindole-4-carboxylic acidProtease X12.3 ± 1.5SPR
Fmoc-pyrrolidine-3-carboxylic acidKinase Y45.6 ± 3.2ITC
Fmoc-thiazole-4-carboxylic acid (this)Enzyme Z8.9 ± 0.8SPR/ITC

Key Recommendations

  • Synthesis : Prioritize microwave-assisted protocols for time-sensitive projects.
  • Characterization : Combine HPLC with tandem MS for trace impurity detection.
  • Biological Studies : Pre-equilibrate compounds in assay buffers to avoid solubility artifacts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.